molecular formula C11H7F3N2O B1417400 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 158715-14-1

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No. B1417400
CAS RN: 158715-14-1
M. Wt: 240.18 g/mol
InChI Key: SMUCGWAIODOUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a biochemical used for proteomics research . It is a pyrimidine derivative and a heterocyclic building block . The molecular weight is 240.18 and the molecular formula is C11H7F3N2O .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is represented by the SMILES string: C1=CC=C(C=C1)C2=NC(=O)C=C(N2)C(F)(F)F . The molecular weight is 240.18 and the molecular formula is C11H7F3N2O .

Scientific Research Applications

Heterocyclic Building Block

This compound serves as a heterocyclic building block in chemical synthesis. It can be used in the synthesis of complex molecules like 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin , which has potential applications in medicinal chemistry .

Anti-inflammatory Research

Pyrimidine derivatives, including those with trifluoromethyl groups, have been studied for their anti-inflammatory properties. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Antitumor Activity

Trifluoromethyl-containing polysubstituted pyrimidine derivatives have been designed and synthesized to seek more effective anti-tumor drugs. The antiproliferative activity of these compounds against various human tumor cell lines has been evaluated, indicating their potential in cancer research .

Safety And Hazards

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is intended for research use only and is not intended for diagnostic or therapeutic use . Safety measures include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCGWAIODOUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354751
Record name 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

CAS RN

158715-14-1
Record name 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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